molecular formula C23H21N3O3 B4792090 N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide

N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide

Número de catálogo B4792090
Peso molecular: 387.4 g/mol
Clave InChI: KDEPLNGPHVGHGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2), a protein that plays a crucial role in the regulation of apoptosis. ABT-737 has shown potential in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

Mecanismo De Acción

ABT-737 works by binding to N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide, a protein that plays a key role in the regulation of apoptosis. N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide is overexpressed in many types of cancer, leading to the suppression of apoptosis and the promotion of cancer cell survival. By binding to N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide, ABT-737 disrupts the protein-protein interactions that keep N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide in its active form, leading to the activation of the apoptosis pathway and the induction of cancer cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The drug has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, ABT-737 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ABT-737 has several advantages for lab experiments, including its high potency and specificity for N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide. However, the drug has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, ABT-737 has a short half-life in vivo, which can limit its effectiveness in animal models.

Direcciones Futuras

There are several future directions for the study of ABT-737. One area of research is the development of more potent and selective N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide inhibitors that can overcome the limitations of ABT-737. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Finally, the combination of ABT-737 with other cancer treatments, such as immunotherapy, is an area of active investigation.
Conclusion:
ABT-737 is a promising small molecule inhibitor that targets N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide and has shown potential in the treatment of various types of cancer. The drug works by inducing apoptosis in cancer cells and has minimal toxicity in normal cells. While there are some limitations to working with ABT-737 in lab experiments, there are several future directions for the study of the drug, including the development of more potent and selective inhibitors and the combination with other cancer treatments.

Aplicaciones Científicas De Investigación

ABT-737 has been extensively studied for its potential use in cancer treatment. The drug has shown promising results in preclinical studies, demonstrating its ability to induce apoptosis in cancer cells. ABT-737 has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, and solid tumors.

Propiedades

IUPAC Name

N-(3-acetamidophenyl)-3-benzamido-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-11-12-18(13-21(15)26-22(28)17-7-4-3-5-8-17)23(29)25-20-10-6-9-19(14-20)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEPLNGPHVGHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.